molecular formula C18H18N2O3S B2917119 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 888409-62-9

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2917119
CAS RN: 888409-62-9
M. Wt: 342.41
InChI Key: JDURKLZRVWPWAE-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as DMBMF, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DMBMF is a benzothiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

Therapeutic Potential and Pharmacological Applications

Benzothiazole derivatives, including compounds similar in structure to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, have been extensively studied for their wide range of therapeutic and pharmacological applications. The benzothiazole scaffold is a versatile heterocyclic structure that has shown promise in various areas of drug discovery and development due to its broad spectrum of biological activities.

Anticancer Properties : Benzothiazoles have been recognized for their potential as anticancer agents. Research has shown that derivatives of benzothiazole exhibit potent anticancer activity across a variety of cancer cell lines. The anticancer properties of benzothiazole derivatives are attributed to their ability to inhibit tumor-associated enzymes, such as carbonic anhydrases, which play a crucial role in tumor growth and metastasis. The modification of the benzothiazole scaffold has led to the development of compounds with enhanced anticancer activity, making them promising candidates for further research and clinical development (Irfan et al., 2019).

Pharmacological Diversity : Benzothiazole derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antioxidant, and antiviral properties. This pharmacological diversity is attributed to the structural versatility of the benzothiazole ring, which allows for the development of compounds with targeted biological activities. The therapeutic potential of benzothiazole derivatives in various human diseases and disorders highlights their importance in drug discovery and medicinal chemistry (Keri et al., 2015).

Drug Development and Clinical Applications : Several benzothiazole derivatives have progressed to clinical use or are in various stages of clinical trials. Their applications range from the treatment of cancer to managing inflammatory diseases and viral infections. The ongoing research and patent filings related to benzothiazole-based compounds reflect their growing importance in developing new therapeutic agents for a wide range of diseases (Law & Yeong, 2022).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-8-15-16(11(10)2)19-18(24-15)20-17(21)12-6-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDURKLZRVWPWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

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